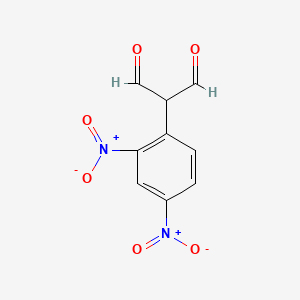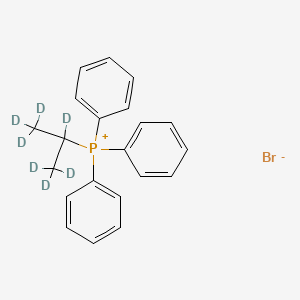![molecular formula C9H16N4O5 B13828613 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Aminocytidine is a nucleoside analog known for its high mutagenic activity. It has been extensively studied for its ability to induce mutations in various organisms, including bacteria and phages
準備方法
N4-Aminocytidine can be synthesized through the reaction of cytidine with hydrazine, which is greatly promoted by the addition of a less-than-stoichiometric amount of bisulfite . The product is isolated in good yield. This method is efficient and has been widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N4-Aminocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N4-aminocytidine derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include hydrazine and bisulfite.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine and bisulfite yields N4-Aminocytidine in good yield .
科学的研究の応用
N4-Aminocytidine has several scientific research applications:
Chemistry: It is used as a powerful mutagen to induce transition mutations in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: N4-Aminocytidine may be used in the development of new pharmaceuticals and biotechnological applications.
作用機序
The mechanism of action of N4-Aminocytidine involves its incorporation into DNA as N4-aminodeoxycytidine . This incorporation leads to mutations by inducing AT-to-GC and GC-to-AT transitions . The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA, causing mutagenesis .
類似化合物との比較
N4-Aminocytidine is compared with other nucleoside analogs such as N4-amino-2’-deoxycytidine and N4-hydroxycytidine . It has a higher mutagenic potency than these compounds, making it a more powerful mutagen . The greater activity of the riboside compared to the deoxyriboside is attributed to the lack of deoxycytidine kinase in certain cells .
Similar compounds include:
- N4-amino-2’-deoxycytidine
- N4-hydroxycytidine
N4-Aminocytidine stands out due to its exceptionally high mutagenic activity and its ability to induce specific types of mutations .
特性
分子式 |
C9H16N4O5 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4-8,12,14-16H,3,10H2,(H,11,17)/t4-,5?,6-,7-,8-/m1/s1 |
InChIキー |
OEVHIJQOVRAQOG-XVKVHKPRSA-N |
異性体SMILES |
C1=CN(C(=O)NC1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)NC1NN)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
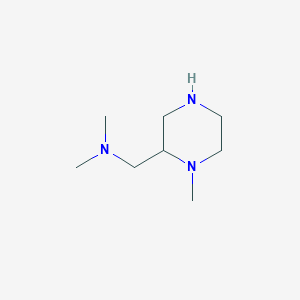
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

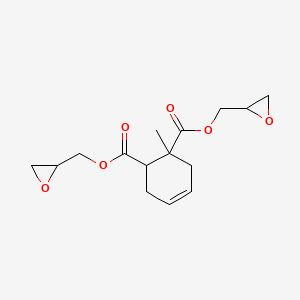
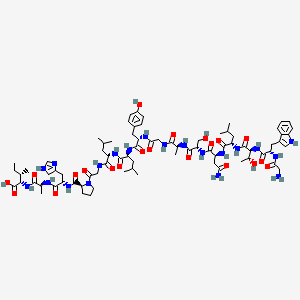
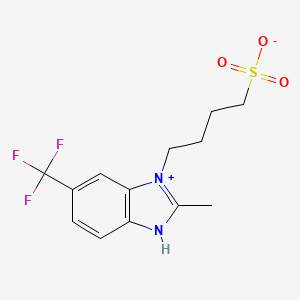
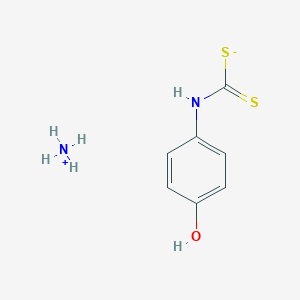
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
